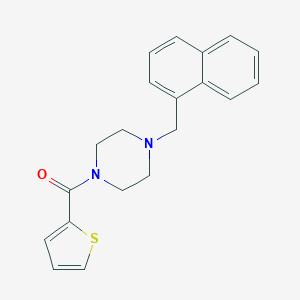
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine, also known as NTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promise in treating various neurological and psychiatric disorders.
作用机制
The exact mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
实验室实验的优点和局限性
One of the advantages of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its relatively low toxicity. It has been shown to have a low risk of toxicity even at high doses. However, one of the limitations of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several directions for future research on 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine. One area of focus could be on its potential use in the treatment of depression and anxiety disorders. Another area of focus could be on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to fully elucidate the mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine and to identify potential side effects and drug interactions.
合成方法
The synthesis of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 1-naphthylmethylamine and 2-thienylcarboxylic acid chloride in the presence of a base. The resulting product is purified through recrystallization. This method has been reported in several scientific publications, including the Journal of Medicinal Chemistry.
科学研究应用
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C20H20N2OS |
分子量 |
336.5 g/mol |
IUPAC 名称 |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H20N2OS/c23-20(19-9-4-14-24-19)22-12-10-21(11-13-22)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
InChI 键 |
NNHKZMVLXBJUGI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)
![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)

![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)